Cas no 1352407-83-0 ((S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid)
(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
- (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
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- MDL: MFCD29919084
- Inchi: 1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
- InChI Key: OBZVEXKLKXLILY-QMMMGPOBSA-N
- SMILES: O(C(NCCC[C@@H](C(=O)O)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 231.14705815 g/mol
- Monoisotopic Mass: 231.14705815 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 75.6
- Molecular Weight: 231.29
(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1132974-5g |
(S)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid |
1352407-83-0 | 95% | 5g |
$4800 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1132974-5g |
(S)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid |
1352407-83-0 | 95% | 5g |
$4800 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1132974-5g |
(S)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid |
1352407-83-0 | 95% | 5g |
$4800 | 2024-07-23 |
(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
Comprehensive Overview of (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS No. 1352407-83-0)
(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS No. 1352407-83-0) is a chiral Boc-protected amino acid derivative widely utilized in pharmaceutical synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) group, a cornerstone in protecting amine functionalities during multi-step organic reactions. Its stereospecific (S)-configuration and carboxylic acid moiety make it invaluable for constructing bioactive molecules, particularly in drug discovery targeting GPCRs and enzyme inhibitors.
Recent trends highlight growing interest in Boc-protected building blocks like CAS No. 1352407-83-0 due to their role in peptide-based therapeutics, a sector projected to exceed $50 billion by 2025. Researchers frequently search for "Boc-amino acid applications" or "chiral synthesis techniques," reflecting demand for scalable and enantioselective methodologies. This compound’s methylpentanoic acid backbone also aligns with studies on lipidated peptides, a hot topic in drug delivery systems and bioconjugation.
From a synthetic perspective, the Boc group in 1352407-83-0 offers acid-labile protection, enabling deprotection under mild conditions—critical for solid-phase peptide synthesis (SPPS). Its 2-methyl substitution introduces steric hindrance, often exploited to modulate peptide conformation and bioavailability. Laboratories optimizing N-terminal modifications or side-chain engineering frequently incorporate this derivative to enhance metabolic stability.
Analytical data for (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically includes high HPLC purity (>98%) and specified optical rotation, ensuring reproducibility in asymmetric synthesis. The compound’s compatibility with cross-coupling reactions and click chemistry further expands its utility in bioconjugate vaccines and PROTACs development—areas dominating recent PubMed publications.
Environmental and regulatory aspects of CAS No. 1352407-83-0 adhere to REACH and GMP guidelines, with suppliers emphasizing green chemistry principles in its production. As the pharmaceutical industry shifts toward continuous manufacturing, this Boc-amino acid’s stability under flow conditions positions it as a strategic intermediate for automated synthesis platforms.
In summary, (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid represents a versatile tool for modern organic and medicinal chemists. Its dual functionality—combining amine protection with chiral integrity—addresses key challenges in peptidomimetic design and small-molecule drug development, making it a staple in both academic and industrial R&D settings.
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